molecular formula C12H15F3N2O B12067790 N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine

Cat. No.: B12067790
M. Wt: 260.26 g/mol
InChI Key: YVLDTBSQDADRPP-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is a chemical compound of interest in medicinal chemistry research, featuring a 4-anilinopiperidine scaffold. This core scaffold is structurally related to a class of synthetic compounds known for their pharmacological profiles, particularly as potent μ-opioid receptor agonists . The compound is distinguished by the presence of a trifluoromethoxy (OCF3) substituent on the aniline ring. The incorporation of a trifluoromethyl group is a common strategy in drug design, as it can significantly influence a molecule's potency, metabolic stability, and lipophilicity due to its high electronegativity and strong electron-withdrawing nature . As a derivative of 4-anilinopiperidine, this compound falls under a category of chemicals that are important in scientific research but are also subject to regulatory monitoring due to their potential use as precursors in the synthesis of controlled substances . Researchers exploring the structure-activity relationships (SAR) of 4-anilidopiperidine series or investigating new targets for pain management may find this compound valuable . This compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use, or for human consumption. Handlers should be aware of and comply with all local, state, and federal regulations regarding the storage, use, and disposal of such chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16-17H,5-8H2

InChI Key

YVLDTBSQDADRPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethoxy)aniline with piperidine derivatives. One common method is the reductive amination of 2-(trifluoromethoxy)benzaldehyde with piperidine, followed by reduction to yield the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimycobacterial Activity
Recent studies have highlighted the potential of N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that modifications in the molecular structure can enhance their efficacy against this pathogen. For instance, compounds with specific substitutions have demonstrated potent in vitro activity against M.tb, showcasing their potential as new therapeutic agents for tuberculosis treatment .

2. Soluble Epoxide Hydrolase Inhibition
This compound is structurally related to potent soluble epoxide hydrolase inhibitors, which are being studied for their roles in various diseases, including neurodegenerative disorders and cardiovascular diseases. The derivative 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) has shown promising results in preclinical studies, indicating significant pharmacological effects such as neuroprotection and anti-inflammatory properties .

3. Central Nervous System Disorders
this compound has been investigated for its potential use in treating central nervous system disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions such as anxiety and depression. The trifluoromethoxy group is known to influence the lipophilicity and bioavailability of compounds, enhancing their central nervous system penetration .

Structure-Activity Relationships

The pharmacological efficacy of this compound is heavily influenced by its chemical structure. Structure-activity relationship (SAR) studies have revealed that specific modifications can lead to improved biological activity:

Modification Effect on Activity
Trifluoromethoxy groupEnhances potency against M.tb
Substituents on the phenyl ringAlters binding affinity and selectivity
Piperidine ring modificationsImpacts pharmacokinetics and bioavailability

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.

Case Studies

  • Tuberculosis Treatment
    A series of this compound derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective compounds exhibited low micromolar inhibitory concentrations and favorable safety profiles in mammalian cell lines, indicating their potential for further development as anti-tubercular agents .
  • Neuroprotective Effects
    In a study involving animal models of neurodegeneration, TPPU demonstrated significant reductions in infarct volume following ischemic events. This suggests that derivatives of this compound could be explored as therapeutic options for stroke or other neurodegenerative conditions .
  • Anti-inflammatory Properties
    The compound's ability to modulate inflammatory pathways has been documented, showing promise in reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could lead to safer pain management therapies .

Mechanism of Action

The mechanism by which N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, potentially leading to biological activity. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Substituent Position & Group Core Structure Molecular Weight Key Feature Evidence ID
N-[2-(Trifluoromethoxy)phenyl]piperidin-4-amine Ortho (-OCF₃) Piperidine 258.29 High lipophilicity
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Meta (-CF₃) Piperidine 242.23 Enhanced membrane permeability
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-amine Meta (-Cl) Piperidine 268.78 Reduced metabolic stability
1-(3-Indolylphenyl)-piperidin-4-amine derivative N/A Piperazine-ethyl 439.52 Increased solubility
Imidazopyridine-piperidine hybrid Ortho (-OCF₃) Imidazopyridine 512.2 Rigid aromatic scaffold

Key Findings

Substituent Position : Ortho-substituted trifluoromethoxy groups (as in the target compound) introduce steric hindrance but improve metabolic stability compared to meta-substituted analogs .

Heterocycle Choice : Piperidine cores generally offer better CNS penetration than piperazine or tetrahydropyran derivatives due to reduced polarity .

Aromatic Extensions : Fused systems (e.g., imidazopyridine) enhance target affinity but may require formulation optimization to address solubility limitations .

Biological Activity

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethoxy group onto a phenyl ring followed by the attachment of a piperidine moiety. Various synthetic pathways have been explored to optimize yield and purity, often focusing on the electrophilic substitution reactions that allow for the trifluoromethoxy group to be incorporated effectively.

Antidepressant Activity

Research has indicated that compounds with piperidine structures exhibit antidepressant-like effects. For instance, in a study evaluating the antidepressant activity of similar compounds, it was found that modifications to the piperidine structure significantly influenced their efficacy in behavioral tests such as the Tail Suspension Test (TST) and Forced Swimming Test (FST) . The incorporation of the trifluoromethoxy group may enhance lipophilicity, potentially improving central nervous system (CNS) penetration.

Dopamine Receptor Agonism

This compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. The structure-activity relationship studies suggest that modifications to the phenyl group can significantly affect receptor affinity and selectivity. For example, compounds designed with similar scaffolds have shown potent agonist activity at the D3 receptor while demonstrating minimal activity at D2 receptors, indicating a potential for reduced side effects associated with broader dopamine receptor activation .

Antimycobacterial Activity

There is also emerging evidence that compounds related to this compound exhibit activity against Mycobacterium tuberculosis. A study on structurally related pyrazolo[1,5-a]pyrimidines highlighted their ability to inhibit mycobacterial ATP synthase, suggesting that similar substitutions on the piperidine core could result in enhanced antimycobacterial properties .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal critical insights into how modifications can influence biological activity:

Compound ModificationBiological ActivityRemarks
Trifluoromethoxy GroupIncreased potency at D3 receptorEnhances lipophilicity
Piperidine SubstituentsVarying antidepressant effectsStructural diversity impacts CNS penetration
Phenyl Ring ModificationsAltered receptor selectivityEssential for optimizing pharmacological profiles

Case Studies

  • Dopaminergic Activity : In vivo studies demonstrated that analogs of this compound significantly promoted β-arrestin translocation in D3 receptor assays, indicating strong agonistic properties . These findings suggest potential applications in treating neuropsychiatric disorders.
  • Antimycobacterial Efficacy : Compounds structurally related to this compound have been tested against M. tuberculosis, showing promising results with MIC values indicating effective growth inhibition . These results support further exploration into this compound's potential as an antitubercular agent.

Q & A

Basic: What synthetic routes are recommended for preparing N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine?

Methodological Answer:
The synthesis typically involves two key steps:

Nucleophilic substitution : React piperidin-4-amine with 2-(trifluoromethoxy)phenyl halide (e.g., bromide or iodide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours .

Reductive amination (alternative route): Condense 2-(trifluoromethoxy)benzaldehyde with piperidin-4-amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 6–12 hours .
Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).

Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the trifluoromethoxy group (δ 7.0–7.5 ppm). The CF₃O group causes deshielding in adjacent carbons .
  • HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ expected at m/z 275.12) .

Advanced: How can competing side reactions during synthesis be minimized?

Methodological Answer:
Optimize conditions to suppress byproducts:

  • Solvent choice : Use DMF for nucleophilic substitution to enhance solubility of aromatic halides.
  • Temperature control : Maintain 60–80°C to avoid thermal decomposition of the trifluoromethoxy group .
  • Catalysts : Add catalytic KI (10 mol%) to accelerate aryl halide reactivity in SNAr reactions .
  • Protecting groups : Temporarily protect the piperidine amine with Boc anhydride to prevent over-alkylation, followed by deprotection with TFA .

Advanced: How to resolve contradictory data in receptor binding assays?

Methodological Answer:
Address discrepancies systematically:

Reproducibility : Repeat assays in triplicate under standardized conditions (pH 7.4 buffer, 37°C) .

Concentration gradients : Test a wider range (e.g., 1 nM–100 µM) to identify non-linear dose-response curves.

Competitive binding : Use a radiolabeled reference ligand (e.g., [³H]spiperone for dopamine receptors) to validate specificity .

Computational docking : Model interactions with receptors (e.g., serotonin 5-HT₂A) using software like AutoDock Vina to predict binding modes and refine experimental design .

Advanced: How to design structure-activity relationship (SAR) studies for the trifluoromethoxy substituent?

Methodological Answer:
Focus on substituent variations and biological testing:

Analog synthesis : Prepare derivatives with:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the ortho position.
  • Bulky groups (e.g., -OCF₂CF₃) to assess steric effects .

Biological assays :

  • Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays .
  • Cellular uptake : Measure logP values (e.g., shake-flask method) to correlate lipophilicity with blood-brain barrier penetration .

Data analysis :

SubstituentIC₅₀ (MAO-A)logP
-OCH₃120 nM2.1
-OCF₃85 nM2.8
-CF₃45 nM3.2
The trifluoromethoxy group enhances both potency and lipophilicity compared to methoxy .

Advanced: What strategies mitigate metabolic instability of the piperidine ring?

Methodological Answer:
Improve metabolic stability via:

  • Deuterium incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., C-2 of piperidine) with deuterium to slow CYP450 oxidation .
  • Bioisosteric replacement : Substitute piperidine with a morpholine ring to reduce susceptibility to enzymatic degradation .
  • In vitro microsomal assays : Incubate with liver microsomes (human or rat) and quantify parent compound remaining via LC-MS/MS over 60 minutes .

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